Bis(trichloromethyl)sulfone
Description
Historical Development of Bis(trichloromethyl)sulfone
The development of this compound is linked to the mid-20th-century expansion of industrial chemistry. A patent filed in 1958 identified the compound as an active microbiocide, noting its previously known utility as an insecticide google.com. This patent described methods for its preparation, including the reaction of thiobisacetic acid with an excess of sodium hypochlorite (B82951) solution, or alternatively, a method outlined in the earlier James patent (2,628,982) google.com. Another documented synthetic route involves the oxidation of dimethyl sulfoxide (B87167) with sodium hypochlorite google.com.
Commercial and regulatory milestones followed this initial development. In the United States, this compound was first registered as a fungicide in 1967. epa.gov A year later, in 1968, another registration was issued for a product containing the compound, expanding its applications to include broader biocide uses epa.gov. These registrations cemented its role as an industrial chemical, with formulations including soluble concentrated liquids and solids epa.gov.
Evolution of Scientific Interest in this compound
Initial scientific interest in this compound was overwhelmingly driven by its efficacy as a biocide. Research and development focused on its application for controlling microbes, algae, and fungi in various industrial environments epa.gov. These settings included cooling water systems, pulp and paper mill water systems, oil extraction operations, and waste disposal systems epa.govherts.ac.uk. Early studies confirmed its effectiveness against a wide variety of bacteria and fungi, which was crucial for its commercial application google.com.
Over time, the scientific focus broadened beyond its industrial utility. Researchers began to investigate its physiological and environmental effects. Studies were published exploring topics such as its anticholinesterase effects, its potential as an antifertility agent in male rats, and its use in the disinfection of materials like acrylic resins thegoodscentscompany.com. By the 21st century, the compound also drew the attention of environmental scientists, who studied its presence and temporal trends as a contaminant in wildlife, such as in the eggs of Baltic guillemots osti.gov. More recently, the broader class of bis-sulfone compounds, the chemical family to which this compound belongs, has been investigated for potential therapeutic applications, with novel derivatives being synthesized to study their effects on enzymes associated with conditions like Alzheimer's disease nih.gov.
Early Academic Investigations of this compound
The foundational academic and industrial research on this compound centered on quantifying its biocidal activity and establishing its basic toxicological profile. A 1958 patent detailed early laboratory testing that demonstrated its effectiveness. google.com These investigations included in vitro tests against various fungi and bacteria, which established its potency at low concentrations google.com.
The tests revealed that at a concentration of just 5 parts per million, this compound could inhibit the growth of bacteria such as Staphylococcus aureus, Erwinia amylovora, and Escherichia coli. google.com Further studies were conducted using a soil mix test method, where the compound was mixed into soil to determine its effectiveness against microorganisms that affect plants, such as beans google.com.
The following table summarizes the findings from these early biocidal tests:
| Target Organism | Test Type | Concentration | Result |
| Staphylococcus aureus | In Vitro | 5 ppm | No Growth |
| Erwinia amylovora | In Vitro | 5 ppm | No Growth |
| Escherichia coli | In Vitro | 5 ppm | No Growth |
| Various Fungi | In Vitro (Malt Broth) | Not specified | Effective |
| Soil Microorganisms | Soil Mix Test | Not specified | Effective |
In addition to efficacy studies, early toxicological research was performed as part of the regulatory process. Acute toxicity studies found this compound to be highly toxic in cases of eye irritation, dermal irritation, and inhalation. epa.gov However, it was determined to be only slightly toxic to non-toxic in acute oral and dermal toxicity tests epa.gov.
A summary of early acute toxicity findings is presented below:
| Toxicity Test | Finding |
| Eye Irritation | Highly Toxic |
| Dermal Irritation | Highly Toxic |
| Inhalation Toxicity | Highly Toxic |
| Acute Oral Toxicity | Slightly toxic to non-toxic |
| Acute Dermal Toxicity | Slightly toxic to non-toxic |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(trichloromethylsulfonyl)methane | |
|---|---|---|
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InChI |
InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8 | |
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InChI Key |
YBNLWIZAWPBUKQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
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Molecular Formula |
C2Cl6O2S | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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DSSTOX Substance ID |
DTXSID3032331 | |
| Record name | Bis(trichloromethyl)sulfone | |
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Molecular Weight |
300.8 g/mol | |
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Physical Description |
Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB] | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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| Record name | Bis(trichloromethyl) sulfone | |
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Solubility |
% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Density |
Bulk density: 125 lbs/cu ft | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Color/Form |
Off white, Solid | |
CAS No. |
3064-70-8 | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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| Record name | Bis(trichloromethyl) sulfone | |
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| Record name | Bis(trichloromethyl)sulfone | |
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| Record name | Methane, 1,1'-sulfonylbis[1,1,1-trichloro- | |
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| Record name | Bis(trichloromethyl) sulphone | |
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| Record name | BIS(TRICHLOROMETHYL)SULFONE | |
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| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Melting Point |
36 to 38 °C | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Synthetic Methodologies and Precursor Chemistry of Bis Trichloromethyl Sulfone
Advanced Synthetic Routes to Bis(trichloromethyl)sulfone
Advanced synthetic strategies for producing this compound often focus on efficiency, yield, and the use of readily available starting materials.
A significant method for the preparation of this compound involves the reaction of thiobisacetic acid with an excess of sodium hypochlorite (B82951) solution. google.com In this process, an aqueous solution of thiobisacetic acid is treated with sodium hypochlorite, leading to the precipitation of the desired this compound product. google.com This method is highlighted as one of the established procedures for synthesizing this compound. google.com
Another documented approach starts with dimethyl sulfide (B99878). google.com The process involves the gradual addition of dimethyl sulfide to an aqueous sodium hypochlorite solution. google.com The reaction is exothermic, and the temperature is controlled to not exceed approximately 60°C. google.com Following the initial reaction, the mixture is heated and refluxed. This method can produce a yield of about 75% based on the amount of dimethyl sulfide used. google.com
Reaction Conditions for Synthesis from Dimethyl Sulfide
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound relies on the transformation of sulfur-containing organic molecules. Thiobisacetic acid serves as a direct precursor in one of the primary synthetic routes. google.com The structure of thiobisacetic acid, with its central sulfur atom flanked by two acetic acid groups, provides the necessary backbone for the formation of the sulfone group and the subsequent chlorination of the methyl groups.
Organic sulfones, in general, are valuable precursors in organic synthesis because they can stabilize adjacent carbanions and radical intermediates. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which facilitates certain chemical reactions. researchgate.net
Mechanistic Aspects of this compound Synthesis
The synthesis of this compound via the chlorination of thiobisacetic acid with sodium hypochlorite is a complex process involving both oxidation and chlorination steps. The reaction mechanism likely proceeds through several stages.
Initially, the sulfide in thiobisacetic acid is oxidized to a sulfoxide (B87167) and then to a sulfone. Concurrently, the alpha-carbons to the carboxyl groups are chlorinated. The strong oxidizing and chlorinating nature of sodium hypochlorite drives the reaction to completion, ultimately replacing all the alpha-hydrogens with chlorine atoms and decarboxylating the acid groups to form the stable this compound.
In the case of the synthesis from dimethyl sulfide, the reaction with sodium hypochlorite is also a multi-step process. google.com The sulfide is first oxidized to dimethyl sulfoxide, which is then further oxidized and chlorinated to yield this compound. google.com The reaction is highly exothermic, indicating a rapid and vigorous chemical transformation. google.com The sulfonyl group's ability to stabilize radical intermediates can play a role in the chlorination steps of the reaction. researchgate.net
Key Mechanistic Steps
Reaction Mechanisms and Organic Transformations of Bis Trichloromethyl Sulfone
Detailed Mechanistic Investigations of Bis(trichloromethyl)sulfone Reactivity
The reactivity of this compound is a direct consequence of its molecular structure, where the sulfone group is bonded to two highly halogenated carbon atoms. ontosight.ai This arrangement confers significant reactivity to the molecule, making it a subject of interest in mechanistic studies. ontosight.ai
The presence of two trichloromethyl (-CCl₃) groups is fundamental to the reactivity of this compound. These groups are strongly electron-withdrawing, which has several mechanistic implications. The high degree of chlorination makes the compound a potent chlorinating agent and influences the stability of potential intermediates in reactions. ontosight.ai The sulfone group (-SO₂-) itself is a strong electron-withdrawing substituent that can activate adjacent positions for nucleophilic attack or stabilize carbanions. researchgate.net In many reactions involving sulfones, the sulfonyl group can function as a leaving group, departing as a sulfinate anion. thieme-connect.com
The combination of these two moieties results in a highly reactive molecule. For instance, the carbon-chlorine bonds in the trichloromethyl groups can be subject to cleavage, allowing for the transfer of chlorine atoms to other organic molecules. ontosight.ai The stability of the trichloromethyl anion (CCl₃⁻) or radical (•CCl₃) can play a role in certain reaction pathways. The bulky nature of the trichloromethyl groups may also introduce steric hindrance, potentially preventing direct nucleophilic attack at the sulfur atom and favoring reactions at the carbon centers. researchgate.net
A primary route for the synthesis of this compound involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with an alkali metal hypochlorite (B82951), such as sodium hypochlorite (NaOCl), in an aqueous medium. google.comgoogle.com In this process, the hypochlorite serves a dual role as both an oxidizing agent and a chlorinating agent. google.com
| Reactant | Reagent | Product | Key Transformation | Reference |
| Dimethyl sulfoxide | Sodium hypochlorite (aqueous) | This compound | Oxidation of sulfoxide to sulfone; Chlorination of methyl groups to trichloromethyl groups | google.com |
| Thiodiglycolic acid | Sodium hypochlorite (aqueous) | This compound | Oxidation and chlorination | google.com |
This compound as a Reagent in Chemical Transformations
Beyond its synthesis, this compound serves as a useful reagent in organic synthesis. ontosight.ai Its high reactivity, stemming from the trichloromethyl groups, makes it valuable for introducing chlorine atoms into organic molecules and for participating in reactions that form new carbon-carbon bonds. ontosight.ai The compound is also recognized for its potent biocidal properties, particularly as an industrial biocide and herbicide for controlling grasses. google.comherts.ac.uk Furthermore, it can be used as a solvent for a variety of organic compounds. google.com
Its utility as a reagent is linked to its ability to act as a source of electrophilic chlorine or the trichloromethyl group. This reactivity is analogous to other highly halogenated compounds used in synthesis.
Transformations of Related Sulfone Compounds
The chemistry of sulfones is a broad and well-established field in organic synthesis. thieme-connect.com Sulfones are recognized as versatile intermediates, often described as 'chemical chameleons' due to the diverse transformations they can undergo. thieme-connect.com
Synthesis of Sulfones: The most common methods for synthesizing sulfones include:
Oxidation of Sulfides: This is perhaps the most frequent approach, where sulfides are oxidized to sulfones using a variety of oxidizing agents. fiveable.mejchemrev.com
Alkylation/Arylation of Sulfinates: Salts of sulfinic acids are effective nucleophiles that can react with electrophiles like alkyl or aryl halides to form sulfones. thieme-connect.com
Aromatic Sulfonylation: Friedel-Crafts-type reactions using sulfonyl halides or sulfonic acids are a standard method for preparing aryl sulfones. jchemrev.com
Reactions of Sulfones: The sulfonyl group is a key functional group in several name reactions and synthetic strategies:
Ramberg–Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene upon treatment with a base. thieme-connect.com
Julia Olefination: This reaction involves the reaction of a sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene, proceeding through a β-hydroxy sulfone intermediate. thieme-connect.com
More recently, the sulfonyl group has been employed as a leaving group in transition-metal-catalyzed cross-coupling reactions. acs.org These desulfonylative transformations allow for the activation of otherwise unreactive C-SO₂ bonds to form new carbon-carbon or carbon-heteroatom bonds, providing new strategies for constructing complex molecules. researchgate.netacs.org
Interactive Table: Common Transformations of Sulfone Compounds The table below summarizes key transformations involving the sulfone functional group.
| Reaction Name | Starting Material | Reagent(s) | Product | Description |
| Sulfide (B99878) Oxidation | Sulfide (R-S-R') | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfone (R-SO₂-R') | Oxidation of the sulfur atom to the +6 oxidation state. jchemrev.com |
| Ramberg–Bäcklund Reaction | α-Halo sulfone | Strong base (e.g., KOH, t-BuOK) | Alkene | Base-mediated elimination of the sulfonyl group and halogen to form a C=C bond. thieme-connect.com |
| Julia-Lythgoe Olefination | Phenyl sulfone, Aldehyde/Ketone | Base (e.g., n-BuLi), Reductive agent | Alkene | Reaction of a sulfone-stabilized carbanion with a carbonyl, followed by reductive elimination. thieme-connect.com |
| Desulfonylative Coupling | Aryl sulfone, Boronic acid | Transition-metal catalyst (e.g., Pd, Ni) | Biaryl | Cross-coupling reaction where the sulfonyl group acts as a leaving group. acs.org |
Computational and Theoretical Chemistry of Bis Trichloromethyl Sulfone
Quantum Chemical Calculations for Bis(trichloromethyl)sulfone and Analogs
Quantum chemical calculations, particularly those using density functional theory (DFT), have been instrumental in elucidating the structural and electronic properties of sulfones. While detailed computational studies specifically on this compound are not extensively published, research on closely related analogs, such as bis(trifluoromethyl)sulfone (CF₃SO₂CF₃), offers a robust framework for understanding its behavior.
The three-dimensional arrangement of atoms in this compound is crucial to its properties. Gas-phase electron diffraction (GED) studies, complemented by quantum chemical calculations, have determined the molecular structure. An early GED analysis of the this compound (CCl₃SO₂CCl₃) molecule concluded that it possesses C₂ symmetry. conicet.gov.ar In this conformation, the two trichloromethyl (-CCl₃) groups are rotated by approximately 12° in opposite directions away from a C₂ᵥ symmetric position, where the chlorine atoms would be perfectly staggered with respect to the opposing C-S bond. conicet.gov.ar The C-S-C bond angle is notably wide, and the -CCl₃ groups are tilted away from each other by about 5°. conicet.gov.ar
Computational studies on the analog bis(trifluoromethyl)sulfone (CF₃SO₂CF₃) further illuminate the conformational preferences of such molecules. Quantum mechanical calculations indicate the existence of two symmetrically equivalent conformers with C₂ symmetry. conicet.gov.arresearchgate.net The potential energy surface, when scanned by rotating the S-C bond, shows two equivalent minima corresponding to a staggered conformation. conicet.gov.ar This preference for a staggered form over an eclipsed one is a common feature in substituted sulfones. The energetic barrier to rotation is influenced by a combination of steric and electronic effects.
Table 1: Selected Experimental and Calculated Geometrical Parameters for this compound and Analogs
| Parameter | Molecule | Value | Method | Reference |
|---|---|---|---|---|
| Symmetry | CCl₃SO₂CCl₃ | C₂ | GED | conicet.gov.ar |
| Symmetry | CF₃SO₂CF₃ | C₂ | GED / Quantum Calculation | conicet.gov.ar |
| r(S=O) | (CH₃)₂SO₂ | 1.435 ± 0.003 Å | GED | researchgate.net |
| r(S-C) | (CH₃)₂SO₂ | 1.771 ± 0.004 Å | GED | researchgate.net |
| ∠(C-S-C) | (CH₃)₂SO₂ | 102.6 ± 0.9° | GED | researchgate.net |
| ∠(O-S-O) | (CH₃)₂SO₂ | 119.7 ± 1.1° | GED | researchgate.net |
| ∠(O-S-O) | Generic Sulfones | 116.7 - 120.6° | X-ray / DFT | researchgate.net |
The electronic structure of this compound is heavily influenced by the strong electron-withdrawing nature of both the sulfonyl group and the two trichloromethyl groups. This electronic environment gives rise to interesting bonding characteristics, including hyperconjugation and other non-bonded interactions.
Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in the stability of sulfone conformations. In the case of bis(trifluoromethyl)sulfone, Natural Bond Orbital (NBO) analysis has been used to evaluate the significance of hyperconjugative interactions. conicet.gov.ar The study revealed that the total potential energy could be deconvoluted using a Fourier-type expansion, which showed that the hyperconjugative effect was the dominant factor in stabilizing the staggered conformer. conicet.gov.ar These interactions involve the delocalization of electron density from lone pairs of the sulfonyl oxygen atoms to the antibonding orbitals (σ*) of the adjacent C-S bonds. researchgate.net
Non-bonded interactions are also critical. The constancy of the O···O interatomic distance across various sulfone structures suggests the importance of non-bonded repulsions in determining the geometry around the sulfur atom. researchgate.net Furthermore, in halogenated compounds, interactions involving the halogen atoms, such as halogen bonding, can influence crystal packing and intermolecular associations. nih.gov
Table 2: Key Hyperconjugative Interactions in Bis(trifluoromethyl)sulfone (CF₃SO₂CF₃) from NBO Analysis
| Donor NBO | Acceptor NBO | Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| LP(O) | σ(S-C) | Data not specified in abstract | conicet.gov.ar |
| LP(S) | σ(C-F) | Data not specified in abstract | conicet.gov.ar |
Note: Specific energy values from the detailed NBO analysis of CF₃SO₂CF₃ are found within the full research articles. The table indicates the types of interactions identified as significant.
Spectroscopic Property Predictions and Correlations
Computational chemistry provides powerful tools for predicting spectroscopic properties and correlating them with molecular structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) for bis(trifluoromethyl)sulfone have been performed and show good agreement with experimental data. conicet.gov.ar In that study, harmonic vibrational wavenumbers were calculated, and a scaled force field was developed, leading to a final root-mean-square deviation of 7.8 cm⁻¹ between experimental and calculated wavenumbers. conicet.gov.ar This level of accuracy allows for confident assignment of spectral bands to specific vibrational modes of the molecule.
Similar theoretical approaches can be applied to this compound to predict its IR and Raman spectra. Such calculations help in understanding how the vibrational modes are affected by the heavy trichloromethyl groups compared to lighter substituents. For example, the S=O stretching frequencies are characteristic of the sulfonyl group and are sensitive to the electronic effects of the substituents attached to the sulfur atom.
Theoretical Studies on Reaction Pathways and Intermediates
While specific theoretical studies on the reaction pathways and intermediates of this compound itself are limited in the available literature, research on related compounds provides valuable models for its potential reactivity. The trichloromethylsulfonyl group is known to be a potent electron-withdrawing group, which can activate adjacent moieties toward certain reactions.
A study on the Diels-Alder reactions of 1,2-propadienyltrichloromethyl sulfone demonstrated that the (trichloromethyl)sulfonyl-substituted allene (B1206475) is highly reactive. researchgate.net It readily undergoes cycloaddition with dienes like N-Boc-pyrrole. The observed reactivity was rationalized using semiempirical molecular orbital calculations, which help in understanding the electronic factors that facilitate the reaction. researchgate.net Such studies indicate that the CCl₃SO₂- group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system it is attached to, making it a better electrophile in cycloaddition reactions.
General mechanistic and theoretical studies on the rearrangement of sulfones also offer insight. sci-hub.st These reactions can proceed through various pathways, including concerted pericyclic reactions or non-concerted routes involving intermediates, with the specific pathway often influenced by substituents and reaction conditions. sci-hub.st Theoretical modeling of potential transition states and intermediates is crucial for distinguishing between these mechanistic possibilities.
Derivative Synthesis and Structure Reactivity Relationships of Bis Trichloromethyl Sulfone
Synthesis of Novel Bis(trichloromethyl)sulfone Derivatives
While this compound is widely known as a stable end-product, particularly as a biocide, its derivatization represents a challenge and an opportunity in synthetic chemistry. google.comherts.ac.uk The presence of two highly electrophilic trichloromethyl groups suggests potential for a variety of chemical transformations. ontosight.ai Published research on the direct derivatization of this compound is limited; however, synthetic strategies can be inferred from the reactivity of closely related trihalomethyl sulfone compounds.
One major area of exploration involves the derivatization of aromatic rings bearing a trihalomethylsulfonyl group. For instance, in a study focused on 4-chlorophenyl tribromomethyl sulfone, a related compound, researchers were able to introduce further functional groups to the phenyl ring. beilstein-journals.org This was achieved through nitration of the aromatic ring, followed by nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles like ammonia, amines, and phenolates. This multi-step process yielded a range of 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives, demonstrating that the powerful electron-withdrawing nature of the trihalomethylsulfonyl group can facilitate the modification of other parts of the molecule. beilstein-journals.org
Table 1: Examples of Synthesized Derivatives from a Related Trihalomethyl Sulfone System This table showcases derivatives synthesized from 4-(tribromomethylsulfonyl)-2-nitrophenol, demonstrating the chemical possibilities in related sulfone systems.
| Reactant | Derivative Type |
| Ammonia | 2-Nitroaniline Derivative |
| Methylamine | N-Methyl-2-nitroaniline Derivative |
| Hydrazine | 2-Nitrophenylhydrazine Derivative |
| Phenol | Diphenyl Ether Derivative |
Data sourced from studies on phenyl tribromomethyl sulfone derivatives. beilstein-journals.org
Another general approach in sulfone chemistry for creating novel structures is the synthesis and subsequent oxidation of bis-sulfides. In one study, a series of novel bis-sulfone compounds were synthesized by oxidizing bis-sulfide precursors under mild conditions. nih.gov While this method does not use this compound as a starting material, it represents a fundamental strategy for accessing complex bis-sulfone architectures. nih.gov
Exploration of Structural Modifications and Their Chemical Implications
The chemical character of this compound is dominated by the sulfonyl (SO₂) group and the two trichloromethyl (CCl₃) groups. Modifications to these moieties are expected to have profound implications for the molecule's reactivity, stability, and physical properties.
The Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and can act as a flexible functional handle. researchgate.net It can stabilize adjacent carbanions, participate in hydrogen bonding interactions, and fix the conformation of molecules, which is a key consideration in drug discovery. researchgate.net Altering the oxidation state of the sulfur atom, for example, by reducing the sulfone to a sulfoxide (B87167) (SO) or a sulfide (B99878) (S), would drastically change the geometry and electronic properties of the molecule. In studies of pinane (B1207555) derivatives, the oxidation of sulfides to sulfoxides and then to sulfones was shown to systematically alter their antifungal properties. researchgate.net
The Trichloromethyl Groups: The CCl₃ groups are responsible for the compound's high reactivity. ontosight.ai The replacement of chlorine atoms with other halogens, such as bromine or fluorine, would significantly alter the molecule's properties. For example, the synthesis of 4-chlorophenyl tribromomethyl sulfone involved methods like the bromination of a methyl sulfone precursor using sodium hypobromite (B1234621) or bromine chloride. beilstein-journals.org Generally, C-Br bonds are weaker and more reactive than C-Cl bonds, which could make a hypothetical bis(tribromomethyl)sulfone derivative more reactive in certain substitution or radical reactions. Conversely, replacing chlorine with fluorine to create bis(trifluoromethyl)sulfone would be expected to increase the molecule's thermal and chemical stability due to the strength of the C-F bond. Such haloalkyl groups are known to be critical for the biological activity of many agrochemicals. researchgate.net
Investigation of Structure-Reactivity Relationships in Related Sulfone Systems
Structure-reactivity relationships (SRR) and structure-activity relationships (SAR) are crucial for designing new molecules with desired properties. In the field of sulfone chemistry, these relationships have been investigated across various applications, from medicine to agriculture.
In the development of herbicide safeners, SAR studies have shown that specific structural features are required for protective activity. Compounds containing a haloalkyl group, such as the dichloromethyl group, attached to a heterocyclic ring system have proven effective. researchgate.net Altering the chemical structure, even slightly, can lead to significant changes in biological activity, sometimes converting a safener into a phytotoxic compound. researchgate.net
A separate investigation into novel bis-sulfone derivatives as enzyme inhibitors provided quantitative data on structure-reactivity relationships. nih.gov A series of ten different bis-sulfone compounds were synthesized and tested for their ability to inhibit key metabolic enzymes. The results, summarized in the table below, show that small changes in the peripheral chemical groups lead to a wide range of inhibitory activities (Ki values), demonstrating a clear structure-reactivity relationship.
Table 2: Enzyme Inhibition Data (Kᵢ, nM) for a Series of Novel Bis-Sulfone Derivatives This interactive table presents the inhibition constants (Ki) for novel bis-sulfone compounds (2a-2j) against four different enzymes, illustrating the structure-reactivity relationship.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) | BChE (Ki, nM) |
| 2a | 11.4 ± 3.4 | 44.4 ± 13.1 | 18.7 ± 2.6 | 9.5 ± 2.1 |
| 2b | 22.5 ± 4.5 | 28.7 ± 6.6 | 20.3 ± 4.5 | 11.4 ± 1.5 |
| 2c | 41.5 ± 11.4 | 41.5 ± 9.3 | 31.4 ± 7.4 | 14.2 ± 2.5 |
| 2d | 55.4 ± 15.2 | 55.3 ± 11.2 | 44.5 ± 9.3 | 22.4 ± 4.3 |
| 2e | 66.2 ± 12.3 | 66.2 ± 14.5 | 51.3 ± 11.4 | 33.5 ± 6.5 |
| 2f | 70.7 ± 23.2 | 77.6 ± 5.6 | 62.4 ± 15.3 | 41.2 ± 8.1 |
| 2g | 51.3 ± 17.5 | 61.4 ± 11.5 | 77.6 ± 18.2 | 55.3 ± 11.2 |
| 2h | 44.2 ± 13.2 | 55.7 ± 14.3 | 81.3 ± 21.3 | 61.2 ± 14.3 |
| 2i | 33.6 ± 8.8 | 44.8 ± 10.1 | 95.4 ± 25.5 | 77.3 ± 16.5 |
| 2j | 22.4 ± 5.4 | 33.5 ± 8.4 | 88.1 ± 19.4 | 95.5 ± 1.2 |
Data sourced from Çetinkaya et al. (2018). nih.gov hCA I/II: human carbonic anhydrase isozymes I/II; AChE: acetylcholinesterase; BChE: butyrylcholinesterase.
These examples from diverse fields collectively underscore a central principle in sulfone chemistry: the reactivity and biological activity of sulfone-containing molecules are highly tunable through precise structural modifications.
Advanced Analytical and Spectroscopic Characterization Techniques in Bis Trichloromethyl Sulfone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. However, published experimental NMR data for bis(trichloromethyl)sulfone, C₂Cl₆O₂S, is not extensively available in the surveyed scientific literature.
For ¹³C NMR spectroscopy, the molecular structure of this compound, which contains two chemically equivalent trichloromethyl groups, would be expected to produce a single resonance. The chemical shift of this carbon nucleus would be significantly influenced by the strong deshielding effects of the three directly attached chlorine atoms and the adjacent sulfonyl group. znaturforsch.com Generally, carbons in CCl₃ groups appear at a downfield chemical shift. In related structures, the carbon of a trichloromethyl group has been reported to appear at distinct chemical shifts that confirm its electronic environment. znaturforsch.com
Due to the absence of hydrogen atoms in the this compound molecule, ¹H NMR spectroscopy is not applicable for its direct structural characterization but can be utilized to identify proton-containing impurities in a given sample. su.se
Table 1: Predicted ¹³C NMR Characteristics for this compound
| Nucleus | Predicted Number of Signals | Expected Chemical Shift (ppm) | Influencing Factors |
|---|
Note: The chemical shift value is an estimate based on general principles and data for analogous compounds; it is not based on reported experimental data for this compound.
Vibrational Spectroscopy (IR, Raman) for Molecular Analysis
Table 2: Principal Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique of Observation |
|---|---|---|
| SO₂ antisymmetric stretching | 1300 - 1350 | Strong in IR |
| SO₂ symmetric stretching | 1120 - 1160 | Strong in IR |
| C-S stretching | 700 - 800 | IR, Raman |
| C-Cl stretching | 600 - 800 | Strong in IR |
| SO₂ deformation (scissoring) | ~500 - 600 | IR, Raman |
Note: The specific frequencies for this compound are detailed in the study by Hargittai et al. (1983). The ranges provided are typical for the specified functional groups.
X-ray Diffraction Studies of this compound and its Adducts
The precise three-dimensional arrangement of atoms in this compound has been determined through gas-phase electron diffraction. umich.edu This technique is particularly suited for volatile compounds and provides accurate measurements of bond lengths, bond angles, and the conformational properties of the molecule in the gaseous state.
The electron diffraction study revealed the key geometric parameters of the C₂Cl₆O₂S molecule. umich.edu In sulfones, the geometry around the sulfur atom is of primary interest. For instance, studies on a range of sulfone compounds show S=O bond lengths typically ranging from 1.392 to 1.463 Å and C–S–C bond angles from 101.1° to 106.8°. jps.or.jp The O–S–O bond angle is also a critical parameter. These structural details are crucial for understanding the steric and electronic properties of the molecule.
There is no readily available information in the surveyed literature regarding the single-crystal X-ray diffraction of this compound or its adducts. Such studies would provide valuable information on the molecule's packing in the solid state and its intermolecular interactions.
Table 3: Key Molecular Geometry Parameters from Electron Diffraction Studies
| Parameter | Description | Typical Value Range for Sulfones |
|---|---|---|
| r(S=O) | Sulfur-Oxygen double bond length | 1.41 - 1.45 Å |
| r(S-C) | Sulfur-Carbon single bond length | 1.74 - 1.85 Å |
| r(C-Cl) | Carbon-Chlorine single bond length | 1.75 - 1.79 Å |
| ∠(O-S-O) | Oxygen-Sulfur-Oxygen bond angle | 117 - 122° |
| ∠(C-S-C) | Carbon-Sulfur-Carbon bond angle | 101 - 107° |
Note: The definitive values for this compound were determined by Hargittai et al. (1983). The values presented here are representative ranges for sulfone compounds based on related studies. researchgate.netjps.or.jp
Chromatographic and Mass Spectrometric Methods for Research Applications
Chromatographic methods are indispensable for the separation, detection, and quantification of this compound, particularly in research and environmental monitoring contexts. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, typically coupled with mass spectrometry (MS) for highly sensitive and specific detection.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis of this compound. jps.or.jp These methods allow for its separation from impurities or other components in a mixture. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid, the latter being compatible with mass spectrometry detectors. jps.or.jp
Table 4: Reported HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Newcrom R1 | Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) |
| Detection | UV, MS | UV, MS |
| Application | Analysis, preparative separation, pharmacokinetics | Analysis, preparative separation, pharmacokinetics |
Source: jps.or.jp
Gas Chromatography-Mass Spectrometry (GC-MS): As a semivolatile organic compound, this compound is amenable to analysis by GC-MS. upenn.edu This technique is a mainstay in environmental analysis for detecting pesticides and industrial biocides in samples such as soil and water. The sample extract is injected into the gas chromatograph, where the compound is separated from other substances based on its volatility and interaction with the capillary column. The mass spectrometer then fragments the eluted molecule, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and quantification. upenn.edu
Environmental Fate and Degradation Mechanisms of Bis Trichloromethyl Sulfone Academic Focus
Abiotic Degradation Pathways of Bis(trichloromethyl)sulfone
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like hydrolysis and photodegradation.
Hydrolysis Studies in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Studies have shown that this compound is stable in aqueous solutions at a neutral pH. iwaponline.com However, it is susceptible to hydrolysis under acidic or basic conditions. While specific kinetic data for hydrolysis under varying pH conditions are not extensively detailed in the available literature, it is recognized as a potential degradation pathway. cornell.edu Some sources suggest that sulfones, in general, exhibit stability in neutral aqueous environments but can be hydrolyzed at pH extremes.
Photodegradation Kinetics and Products
Photodegradation is the breakdown of molecules by light. For this compound, photodegradation is a notable abiotic degradation pathway. In water, the photodegradation half-life was determined to be 16 days. This process is accelerated in the presence of a sensitizer, with the half-life decreasing to 6 days in water sensitized with 1% acetone. epa.gov The specific products formed during the photodegradation of this compound are not extensively documented in the provided search results.
Biotic Degradation Mechanisms and Microbial Action
Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of this compound in the environment. epa.gov It is susceptible to microbial degradation, particularly under anaerobic conditions. echemi.com In an anaerobic aquatic biodegradation test, this compound exhibited a rapid half-life of less than 0.5 days. epa.govechemi.com This indicates that microbial action is a significant factor in its environmental breakdown. The development of microbial strains capable of degrading xenobiotics through biotechnological approaches is a growing area of research that could potentially be applied to compounds like this compound. ethernet.edu.et
Identification and Characterization of Degradation Products and Metabolites
During the biotic degradation of this compound, specific degradation products have been identified. In an anaerobic aquatic biodegradation study, pentachlorodimethylsulfone and hexachloroethane (B51795) were identified as biodegradation products. echemi.com The characterization of metabolites is crucial for understanding the complete degradation pathway and the potential environmental impact of the resulting compounds.
Environmental Transport and Transformation in Model Systems
The transport and transformation of this compound in the environment are influenced by its physical and chemical properties. Its mobility in soil can be estimated using the soil adsorption coefficient (Koc). One estimation method based on molecular connectivity indices suggests a Koc of 43, which would classify it as having very high mobility in soil. echemi.com However, experimental data from a leaching adsorption/desorption study using five different U.S. soils showed Freundlich K_ad values ranging from 6 to 52 mL/g, indicating low mobility in those specific soils. epa.gov
The compound's tendency to volatilize from open containers has been observed, suggesting that atmospheric transport could be a factor in its environmental distribution. iwaponline.com This volatility means it is less likely to accumulate in receiving waters. iwaponline.com An estimated bioconcentration factor (BCF) of 70 in fish suggests a moderate potential for bioconcentration in aquatic organisms. echemi.com
Interactive Data Table: Environmental Fate Parameters of this compound
| Parameter | Value | System/Conditions | Source |
| Abiotic Degradation | |||
| Photodegradation Half-life | 16 days | Water | epa.gov |
| Photodegradation Half-life | 6 days | Water with 1% acetone | epa.gov |
| Hydrolytic Stability | Stable | Neutral pH aqueous solution | iwaponline.com |
| Biotic Degradation | |||
| Anaerobic Biodegradation Half-life | < 0.5 days | Aquatic system | epa.govechemi.com |
| Environmental Transport | |||
| Soil Adsorption Coefficient (Koc) | ~43 (estimated) | echemi.com | |
| Freundlich K_ad | 6-52 mL/g | Five U.S. soils (autoclaved) | epa.gov |
| Bioconcentration Factor (BCF) | ~70 (estimated) | Fish | echemi.com |
Safety and Handling Considerations in Bis Trichloromethyl Sulfone Research Environments
Laboratory Safety Protocols for Synthesis and Experimental Use
Given the hazardous nature of Bis(trichloromethyl)sulfone, comprehensive laboratory safety protocols are essential to minimize risk during its synthesis and experimental use. ontosight.ai All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust and vapors. echemi.comutoronto.ca
Key safety protocols include:
Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. echemi.com Avoid breathing in dust, fumes, gas, mist, vapors, or spray of the compound. echemi.com
Preventing Contact: Direct contact with the skin and eyes should be strictly avoided. echemi.com In case of accidental contact, immediate and thorough rinsing is crucial. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. echemi.com For skin contact, wash with plenty of water. echemi.com
Emergency Procedures: All personnel handling the substance should be trained in emergency procedures, including first aid for accidental exposure. collectandrecycle.com In case of inhalation, the individual should be moved to fresh air and kept comfortable for breathing. echemi.com If swallowed, medical help should be sought immediately, and the mouth should be rinsed. echemi.com
Spill Management: In the event of a spill, the area should be isolated. noaa.gov All ignition sources must be eliminated. noaa.gov Spilled material should not be touched without appropriate protective clothing. noaa.gov The spill should be collected and placed in suitable, closed containers for disposal. echemi.com
Engineering Controls and Personal Protective Equipment in Academic Settings
In academic research laboratories, a combination of engineering controls and personal protective equipment (PPE) is crucial for safely handling this compound. usda.govmontclair.edu These measures are designed to minimize exposure to the hazardous chemical. montclair.edu
Engineering Controls:
Fume Hoods: The primary engineering control for handling this compound is a properly functioning chemical fume hood. montclair.eduwau.edu All work that may generate dust or vapors of the compound should be performed within a fume hood. utoronto.ca
Ventilation Systems: Laboratories must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area. echemi.comlgcstandards.com
Eyewash Stations and Emergency Showers: Easily accessible and regularly tested eyewash stations and emergency showers are mandatory in any laboratory where this compound is used. usda.govlgcstandards.com
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for researchers working with this compound. epa.gov
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. echemi.com A face shield may also be necessary. | To protect against dust, splashes, and vapors that can cause severe eye irritation. echemi.comepa.gov |
| Skin Protection | Chemical-resistant gloves (e.g., Viton™) and impervious clothing that is fire/flame resistant. echemi.comlgcstandards.com Lab coats are a minimum requirement. utm.my | To prevent skin contact, which can cause irritation and absorption of the toxic substance. echemi.comepa.gov |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. echemi.com | To prevent inhalation of toxic dust and vapors. echemi.comepa.gov |
Best Practices for Chemical Storage and Waste Management in Research Laboratories
Proper storage and disposal of this compound are critical components of laboratory safety and environmental responsibility. ontosight.aiethz.ch
Chemical Storage:
Container Requirements: this compound should be stored in its original, tightly closed container in a dry, cool, and well-ventilated place. echemi.comlgcstandards.com Containers should be kept locked up and out of the reach of children. echemi.comlgcstandards.com
Compatibility: The compound should be stored away from incompatible materials, such as strong oxidizing agents. noaa.govchemicalbook.com
Labeling: All containers must be clearly labeled with the chemical name and associated hazards. collectandrecycle.com
Waste Management:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
